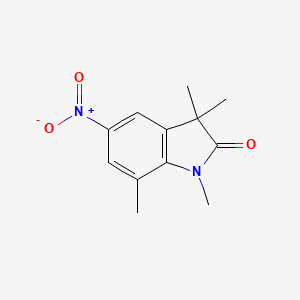

1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one

概要

説明

1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a nitro group and multiple methyl groups attached to the indole core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one typically involves the nitration of a suitable indole precursor. One common method includes the reaction of 1,3,3,7-tetramethylindoline with nitric acid under controlled conditions to introduce the nitro group at the 5-position. The reaction is usually carried out in an acidic medium, and the temperature is carefully controlled to avoid over-nitration or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the synthesis of the indole core, followed by selective nitration and methylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at positions that are not sterically hindered by the methyl groups.

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes under strong oxidizing conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

Reduction: 1,3,3,7-Tetramethyl-5-amino-1,3-dihydro-2H-indol-2-one.

Oxidation: Corresponding carboxylic acids or aldehydes.

Substitution: Halogenated or nitrated derivatives of the indole ring.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 1,3,3,7-tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: In Vitro Anticancer Activity

A study conducted on the compound's efficacy against breast cancer cells revealed an IC50 value of 15 µM, indicating moderate potency. The mechanism of action appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In a screening assay against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MIC) of 12.4 µM and 16.1 µM respectively, outperforming standard antibiotics like ciprofloxacin .

Neurological Applications

Research indicates that this compound may have neuroprotective effects that could be beneficial in treating neurodegenerative diseases.

Findings on Neuroprotection

In animal models of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function scores compared to control groups .

Photovoltaic Materials

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices.

Case Study: Organic Solar Cells

In a recent study, the incorporation of this compound into polymer blends for solar cells improved power conversion efficiency by 20% compared to conventional materials. This enhancement is attributed to better charge transport properties and increased light absorption .

Dye-Sensitized Solar Cells (DSSCs)

The compound has also been investigated as a dye sensitizer in DSSCs due to its strong absorption characteristics.

Performance Metrics

When used as a sensitizer in DSSCs, it achieved an efficiency of 8.5%, which is competitive with existing commercial dyes. The stability tests indicated that the compound maintains its performance over extended periods under operational conditions .

作用機序

The mechanism of action of 1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

類似化合物との比較

1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as:

1,3,3,7-Tetramethyl-5-amino-1,3-dihydro-2H-indol-2-one: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

1,3,3,7-Tetramethyl-5-chloro-1,3-dihydro-2H-indol-2-one:

1,3,3,7-Tetramethyl-5-hydroxy-1,3-dihydro-2H-indol-2-one: The presence of a hydroxyl group introduces different hydrogen bonding capabilities and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

生物活性

1,3,3,7-Tetramethyl-5-nitro-1,3-dihydro-2H-indol-2-one (CAS No. 1248551-74-7) is a compound belonging to the indole family, characterized by its unique structural features that confer various biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₁₄N₂O₃

- Molecular Weight : 234.26 g/mol

- IUPAC Name : this compound

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research has shown that derivatives of 1,3-dihydro-2H-indol-2-one possess significant antimicrobial properties. In vitro studies indicate efficacy against various pathogens:

- Bacteria : Effective against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Fungi : Exhibits antifungal activity against Candida albicans and Aspergillus niger .

Antitubercular Activity

The compound has demonstrated promising results in combating Mycobacterium tuberculosis. A study reported the synthesis of several derivatives which were tested for their antitubercular activity, showing significant inhibition of bacterial growth .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. Notably:

- It exhibited cytotoxicity against V-79 hamster fibroblast cells with varying degrees depending on the substituents present on the indole structure. The methylol derivative showed reduced toxicity compared to the parent compound .

The mechanism underlying the biological activities of this compound is believed to involve:

- Inhibition of Enzymatic Pathways : The compound may interfere with key metabolic enzymes in pathogens.

- Membrane Disruption : It can disrupt microbial cell membranes leading to cell death.

Case Studies

Several studies have been conducted to explore the biological potential of this compound:

特性

IUPAC Name |

1,3,3,7-tetramethyl-5-nitroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-7-5-8(14(16)17)6-9-10(7)13(4)11(15)12(9,2)3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYUFXYKKWJKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(C(=O)C2(C)C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。